5-Methylethylone

Description

Properties

CAS No. |

1364933-82-3 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

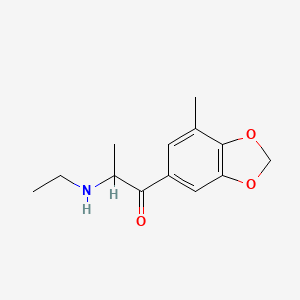

2-(ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one |

InChI |

InChI=1S/C13H17NO3/c1-4-14-9(3)12(15)10-5-8(2)13-11(6-10)16-7-17-13/h5-6,9,14H,4,7H2,1-3H3 |

InChI Key |

YCLKQJDSTUZDKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)C(=O)C1=CC2=C(C(=C1)C)OCO2 |

Origin of Product |

United States |

Foundational & Exploratory

5-Methylethylone: A Technical Overview of a Synthetic Cathinone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Methylethylone is a designer drug with limited research on its pharmacological and toxicological properties. This document summarizes the currently available information for research and informational purposes only. It is not intended to endorse or encourage the use of this substance.

Introduction

This compound (5-ME) is a synthetic molecule belonging to the cathinone (B1664624) class of stimulants, which are β-keto analogues of phenethylamines. It is structurally related to other designer drugs such as methylone and ethylone (B12757671) and is reported to possess empathogenic, stimulant, and psychedelic properties.[1][2] Despite its availability in the designer drug market, there is a significant lack of comprehensive scientific data regarding its specific pharmacological effects, metabolic fate, and toxicity in humans.[1] This guide provides a technical summary of the known chemical properties of this compound and infers its potential pharmacological profile based on the characteristics of the broader synthetic cathinone class.

Chemical Structure and Properties

The chemical identity and fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(7-methyl-1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one | [1] |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Appearance | White solid (reported) | N/A |

| Solubility | Soluble in methanol (B129727) and DMSO | N/A |

Pharmacology (Inferred)

Due to the scarcity of specific pharmacological studies on this compound, its mechanism of action is inferred from the well-established pharmacology of related synthetic cathinones.

Mechanism of Action

Synthetic cathinones are known to act as monoamine transporter inhibitors and/or releasing agents.[3] This means they are likely to interfere with the normal function of the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). By blocking the reuptake or promoting the release of these neurotransmitters, this compound is presumed to increase their concentrations in the synaptic cleft, leading to its stimulant and psychoactive effects.

The proposed general mechanism of action for a monoamine releasing agent is depicted in the following diagram.

Caption: Proposed mechanism of monoamine release by this compound.

Receptor Affinities

Specific binding affinities (Ki values) of this compound for monoamine transporters and other receptors are not currently available in the scientific literature. For comparison, the binding affinities of the related compound methylone at human monoamine transporters have been reported. It acts as a non-selective inhibitor of monoamine transporters.[3] It is plausible that this compound exhibits a similar profile, though further research is required for confirmation.

Metabolism (Inferred)

The metabolic fate of this compound has not been specifically studied. However, based on in vitro studies of structurally similar synthetic cathinones like methylone, several metabolic pathways can be anticipated.[3] These studies, often utilizing human liver microsomes, are crucial for identifying potential metabolites and the cytochrome P450 (CYP) enzymes involved in biotransformation.

Anticipated Metabolic Pathways

The metabolism of related cathinones typically involves one or more of the following transformations:

-

N-dealkylation: Removal of the ethyl group from the nitrogen atom.

-

β-keto reduction: Reduction of the ketone group to a hydroxyl group.

-

Ring hydroxylation: Addition of a hydroxyl group to the aromatic ring.

-

O-demethylenation: Opening of the methylenedioxy ring, followed by methylation of the resulting catechol.

The following diagram illustrates a hypothetical experimental workflow for studying the in vitro metabolism of a compound like this compound.

Caption: A generalized workflow for studying in vitro drug metabolism.

Experimental Protocols

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common technique for the identification of synthetic cathinones in seized materials and biological samples. Derivatization may be necessary to improve the chromatographic properties of the analyte.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the detection and quantification of synthetic cathinones and their metabolites in complex matrices such as blood and urine.

Conclusion

This compound is a synthetic cathinone with a presumed mechanism of action involving the modulation of monoamine transporters. While its chemical structure and basic properties are known, a significant data gap exists regarding its specific pharmacology, metabolism, and toxicology. The information presented in this guide is largely inferred from studies on related compounds. Further research, including in vitro and in vivo studies, is necessary to fully characterize the pharmacological and toxicological profile of this compound to understand its potential effects and risks. Professionals in research and drug development should exercise caution and rely on validated analytical methods when encountering this and other novel psychoactive substances.

References

An In-Depth Technical Guide to 5-Methylethylone (CAS: 1364933-82-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Methylethylone is a designer drug and a research chemical. Its pharmacological and toxicological properties in humans have not been extensively studied. This document is intended for informational and research purposes only and does not endorse or encourage the use of this substance.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 1364933-82-3, is a synthetic molecule belonging to the cathinone (B1664624), phenethylamine, and amphetamine chemical classes.[1][2] It is structurally related to other synthetic cathinones like ethylone (B12757671) and methylone.[1][3] Classified as an empathogen, stimulant, and psychedelic, this compound has appeared on the novel psychoactive substances (NPS) market.[1][2] However, a significant lack of comprehensive scientific data on its pharmacological properties, metabolism, and toxicity exists, underscoring the need for further research.[1][3]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. Much of the available data is predicted rather than experimentally determined.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1364933-82-3 | [1] |

| IUPAC Name | 2-(Ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one | [4] |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Molar Mass | 235.28 g/mol | [1] |

| Appearance | Reported as a white powder | [4] |

| Solubility | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2, 1 mg/ml) | [3] |

| Predicted Boiling Point | 379.0 ± 42.0 °C | - |

| Predicted Flash Point | 183.0 ± 27.9 °C | - |

Synthesis

Caption: Proposed general synthesis workflow for this compound.

Experimental Protocol: General Synthesis of Substituted Cathinones (Adapted)

Disclaimer: This is a generalized protocol and has not been specifically validated for the synthesis of this compound. Appropriate safety precautions must be taken when handling these reagents.

Step 1: Formation of the Phenylpropanolamine Intermediate

-

To a solution of 7-methyl-1,3-benzodioxole-5-carbaldehyde in an anhydrous ether (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethylmagnesium bromide (a Grignard reagent) dropwise at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate alcohol.

Step 2: Oxidation to the Cathinone

-

Dissolve the crude intermediate alcohol from Step 1 in a suitable solvent (e.g., dichloromethane).

-

Add an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or perform a Swern oxidation, to the solution.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction and work up appropriately to isolate the crude product.

-

Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Pharmacology

The pharmacological profile of this compound is not well-defined, but it is presumed to act as a monoamine transporter inhibitor and/or releasing agent, similar to other synthetic cathinones.[2] This mechanism leads to increased synaptic concentrations of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506), resulting in its stimulant, entactogenic, and psychedelic effects.

Mechanism of Action

The presumed mechanism of action for this compound involves its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Caption: Presumed mechanism of action of this compound at the monoamine transporters.

Receptor Binding Affinity

Specific receptor binding affinity data (e.g., Ki values) for this compound are not available in the published literature. However, data for the structurally similar compounds ethylone and methylone are available and may provide some insight into the potential receptor binding profile of this compound. It is important to note that the addition of a methyl group at the 5-position of the benzodioxole ring can alter binding affinities.

Table 2: Monoamine Transporter Inhibition Potencies (IC₅₀, nM) of Ethylone and Methylone

| Compound | DAT | NET | SERT |

| Ethylone | 496 | 1,030 | 338 |

| Methylone | 639 | 716 | 218 |

Data for ethylone and methylone are provided for comparative purposes. Specific data for this compound is not available.

In Vivo Effects

Detailed in vivo studies characterizing the dose-dependent effects of this compound are lacking. Anecdotal reports from recreational use suggest stimulant and empathogenic effects. For comparison, studies on the related compound methylone have reported increased locomotor activity in rodents and subjective effects in humans such as euphoria and increased sociability.[5][6] Oral doses of methylone in humans are reported to be in the range of 100-200 mg.[5]

Metabolism

The metabolism of this compound has not been formally studied. However, based on the metabolism of other synthetic cathinones like ethylone and methylone, it is likely to undergo Phase I and Phase II metabolism in the liver.[7] The primary metabolic pathways for related compounds involve N-dealkylation, reduction of the β-keto group, and opening of the methylenedioxy ring followed by O-methylation.[7]

Caption: Postulated metabolic pathways for this compound.

Experimental Protocol: In Vitro Metabolism Study using Human Liver Microsomes

-

Incubation: Incubate this compound (e.g., at 1 µM and 10 µM) with pooled human liver microsomes (HLMs) in the presence of an NADPH-regenerating system at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the samples using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify and quantify the parent compound and its metabolites.

Analytical Methods

The identification and quantification of this compound in seized materials or biological samples typically involve standard forensic and analytical chemistry techniques.

Presumptive Color Tests

While not specific, presumptive color tests can provide a preliminary indication of the presence of cathinones. The Marquis reagent is a common test used for this class of compounds.

Confirmatory Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds. The fragmentation pattern of this compound in the mass spectrometer provides a chemical fingerprint for its identification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the analysis of compounds in complex matrices like blood and urine. It can be used for both qualitative and quantitative analysis of this compound and its metabolites.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a molecule and is a powerful tool for the unambiguous identification of new psychoactive substances.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule and can be used for the identification of this compound.

Toxicity

There is a significant lack of data on the toxicity of this compound in both animals and humans. The adverse effects associated with other synthetic cathinones include agitation, hypertension, tachycardia, and in some cases, death.[8] Given its structural similarity to other cathinones, it is reasonable to assume that this compound may pose similar health risks.

Conclusion

This compound is a synthetic cathinone for which there is a notable scarcity of scientific research. While its chemical structure and relationship to other psychoactive substances suggest a mechanism of action involving the monoamine transporters, detailed pharmacological, metabolic, and toxicological data are urgently needed. This guide provides a summary of the currently available information and highlights the significant knowledge gaps that future research should aim to address. The provided experimental protocols are generalized and require specific validation for the study of this compound. Researchers and drug development professionals should exercise caution and adhere to all safety and ethical guidelines when working with this and other novel psychoactive substances.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. About: this compound [dbpedia.org]

- 3. chemicalroute.com [chemicalroute.com]

- 4. TAINFUCHEM: 2-(Ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)-1-propanone, CasNo.1364933-82-3 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 5. Pharmacological effects of methylone and MDMA in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic Profiles and Pharmacodynamic Effects for Methylone and Its Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. soft-tox.org [soft-tox.org]

- 8. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

Pharmacological Profile of 5-Methylethylone: An In-depth Technical Guide

Disclaimer: 5-Methylethylone is a designer drug and a research chemical. Its pharmacological and toxicological properties in humans have not been extensively studied. This document is intended for research and informational purposes only and does not endorse or encourage the use of this substance.

Introduction

This compound (5-methyl-βk-MDEA, 5ME) is a synthetic cathinone (B1664624) that belongs to the phenethylamine (B48288) and amphetamine chemical classes.[1][2] It is structurally related to ethylone (B12757671) and is considered a designer drug, having been sold online as a research chemical.[1][2] Like other synthetic cathinones, it is presumed to have stimulant, empathogen, and psychedelic effects. However, there is a significant lack of comprehensive data on its specific pharmacological, metabolic, and toxicological profile.[1][2] This guide aims to provide a detailed overview of the known and inferred pharmacological characteristics of this compound, drawing from available data and studies on structurally similar compounds.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(Ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one | [3] |

| Chemical Formula | C13H17NO3 | [3] |

| Molar Mass | 235.28 g/mol | [3] |

| CAS Number | 1364933-82-3 | [4] |

Pharmacodynamics: Mechanism of Action

This compound is presumed to act as a monoamine releasing agent, affecting the levels of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) in the synaptic cleft.[2] This action is mediated through its interaction with the respective monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).

Inferred Monoamine Transporter Activity (based on 5-Methyl-MDA):

| Transporter | IC50 (nM) for Release | Inferred Primary Action |

| SERT | 107 | Serotonin Release |

| DAT | 11,600 | Weak Dopamine Release |

| NET | 1,494 | Moderate Norepinephrine Release |

This suggests that this compound likely has a more pronounced effect on serotonin release compared to dopamine and norepinephrine, which would be consistent with its reported empathogenic effects.

References

- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. About: this compound [dbpedia.org]

- 3. This compound | C13H17NO3 | CID 112500536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

The Core Mechanism of Action of Substituted Cathinones: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the molecular mechanisms underpinning the action of substituted cathinones, a diverse class of psychoactive compounds. The focus is on their interaction with monoamine transporters, the primary targets responsible for their stimulant and, in some cases, empathogenic effects. This document details their dual modes of action, presents quantitative pharmacological data, outlines key experimental protocols for their characterization, and visualizes the critical pathways and workflows involved.

Core Pharmacological Mechanism: Monoamine Transporter Interaction

Substituted cathinones exert their primary psychoactive effects by elevating extracellular concentrations of the monoamine neurotransmitters dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT). They achieve this by directly targeting the respective plasma membrane transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating the neurotransmitter signal.[3][4]

The interaction of substituted cathinones with these transporters is not uniform across the class; instead, they typically follow one of two distinct mechanisms, largely dictated by their chemical structure.[1][5][6]

Transporter Inhibition (Cocaine-Like Mechanism)

Certain substituted cathinones, particularly those containing a pyrrolidine (B122466) ring, act as potent transporter inhibitors or "blockers".[1][6] These compounds bind to the orthosteric (central) binding site of the monoamine transporters, preventing the reuptake of the endogenous neurotransmitter.[5][7] This blockade leads to an accumulation of dopamine, norepinephrine, and/or serotonin in the synaptic cleft, thereby enhancing and prolonging monoaminergic neurotransmission. This mechanism is analogous to that of cocaine.[8] Pyrrolidine-containing cathinones like 3,4-methylenedioxypyrovalerone (MDPV) are well-characterized examples of potent transporter inhibitors.[1][6]

Transporter Substrate Activity (Amphetamine-Like Mechanism)

Other substituted cathinones, especially ring-substituted analogues like mephedrone (B570743) and methylone, function as transporter substrates, a mechanism similar to that of amphetamine.[1][9] These compounds are recognized and translocated into the presynaptic neuron by the transporters.[5] Once inside the neuron, they disrupt the vesicular monoamine transporter 2 (VMAT2), causing a collapse of the vesicular pH gradient. This disruption triggers the non-exocytotic release of monoamines from synaptic vesicles into the cytoplasm.[3] The increased cytoplasmic concentration of neurotransmitters then causes the membrane transporters (DAT, NET, SERT) to reverse their direction of transport, actively pumping dopamine, norepinephrine, and/or serotonin out of the neuron and into the synaptic cleft.[1][6] This process is known as transporter-mediated release or efflux.

Unlike amphetamines, most substituted cathinones do not appear to act as agonists at the trace amine-associated receptor 1 (TAAR1), a key regulator of monoamine transporter function.[10][11] TAAR1 activation by amphetamine leads to transporter phosphorylation and internalization, contributing to its effects.[3] The lack of significant TAAR1 agonism may differentiate the pharmacological profile of cathinones from classical amphetamines.

Quantitative Pharmacology

The affinity and potency of substituted cathinones at monoamine transporters determine their specific pharmacological profile. High potency at DAT is strongly correlated with the abuse potential of stimulant drugs.[12][13] The relative activity at DAT versus SERT often predicts whether a compound will have primarily stimulant effects (DAT > SERT) or more empathogenic/entactogenic properties (SERT > DAT).[12][14]

The following tables summarize in vitro data for several prominent substituted cathinones. Table 1 presents binding affinities (Ki), which measure the drug's affinity for the transporter protein itself. Table 2 shows uptake inhibition potencies (IC50), which measure the drug's ability to block the transporter's function.

Table 1: Binding Affinities (Ki, nM) of Substituted Cathinones at Human Monoamine Transporters

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |

|---|---|---|---|---|

| Pyrrolidines (Blockers) | ||||

| MDPV | 2.4 - 4.2 | 3.6 - 11 | 243 - 3384 | [11][13] |

| α-PVP | 14.3 | 39.1 | 1890 | [13] |

| α-PPP | 40.5 | 136 | 3210 | [13] |

| Ring-Substituted (Substrates) | ||||

| Mephedrone | 127 - 1284 | 43 - 266 | 479 - 1101 | [9][11] |

| Methylone | 165 - 1471 | 129 - 418 | 403 - 562 | [9][11] |

| Methcathinone | 373 | 146 | >30,000 | [11] |

| Reference Compounds | ||||

| Cocaine | 273 - 560 | 440 - 1500 | 220 - 1100 | [11][13] |

| Methamphetamine | 110 | 33 | 3636 | [11] |

| MDMA | 905 | 496 | 132 |[11] |

Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue preparation, radioligand used).

Table 2: Uptake Inhibition Potencies (IC50, nM) of Substituted Cathinones at Human Monoamine Transporters

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |

|---|---|---|---|---|

| Pyrrolidines (Blockers) | ||||

| MDPV | 2.5 - 10.4 | 2.6 - 26.2 | 2251 - 5090 | [11][13] |

| α-PVP | 18.1 | 54.3 | 2150 | [13] |

| α-PPP | 53.6 | 184 | 4110 | [13] |

| Ring-Substituted (Substrates) | ||||

| Mephedrone | 38 - 496 | 30 - 114 | 56 - 228 | [11][15] |

| Methylone | 30 - 648 | 50 - 193 | 48 - 198 | [11][15] |

| Pentedrone | 41.5 | 27.6 | 1251 | [15] |

| Reference Compounds | ||||

| Cocaine | 237 - 298 | 258 - 373 | 399 - 639 | [11][13] |

| Methamphetamine | 24.5 | 34.4 | 1220 | [6] |

| MDMA | 108 | 77.8 | 396 |[6] |

Note: IC50 values represent the concentration of a drug that inhibits 50% of the specific uptake of a radiolabeled substrate. For transporter substrates, IC50 values reflect a combination of competitive inhibition at the uptake site and the initiation of substrate-induced efflux.[9]

Key Experimental Protocols

Characterizing the mechanism of action of substituted cathinones relies on a suite of established in vitro and in vivo assays.

Radioligand Binding Assay

This assay quantifies the affinity (Ki) of a test compound for a specific transporter. It involves a competition experiment between the unlabeled test compound and a radiolabeled ligand known to bind with high affinity to the transporter of interest.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from brain tissue rich in the target transporter (e.g., rat striatum for DAT) or from cell lines (e.g., HEK293) stably expressing the human recombinant transporter.[16] Tissue is homogenized in an ice-cold buffer and subjected to differential centrifugation to isolate the membrane fraction. The final membrane pellet is resuspended, and protein concentration is determined.[16]

-

Competition Binding: A fixed concentration of a selective radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [¹²⁵I]RTI-55 for DAT/NET) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test cathinone (B1664624).[16][17]

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.[18] Unbound radioligand is washed away.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known potent inhibitor (e.g., cocaine for DAT).[16] Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (concentration of test compound that displaces 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Synaptosomal or Cell-Based Uptake Inhibition Assay

This functional assay measures the potency (IC50) of a compound to inhibit the transport of a monoamine substrate. It is critical for distinguishing between transporter blockers and substrates.

Methodology:

-

Preparation of Transporter Source: The assay can be performed using synaptosomes (resealed nerve terminals isolated from brain tissue) or cell lines (e.g., HEK293) stably expressing the target monoamine transporter.[19][20]

-

Incubation: Cells or synaptosomes are pre-incubated with various concentrations of the test cathinone.

-

Substrate Addition: A fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added, and the mixture is incubated for a short period (e.g., 1-5 minutes) at room temperature or 37°C.[20][21]

-

Termination and Lysis: Uptake is terminated by rapid washing with ice-cold buffer. The cells are then lysed to release the accumulated intracellular radioactivity.[21]

-

Quantification: The amount of radioactivity in the lysate is measured by liquid scintillation counting.

-

Data Analysis: Non-specific uptake is determined in the presence of a potent uptake inhibitor. Specific uptake is calculated, and IC50 values are determined by fitting the data to a dose-response curve.

In Vivo Microdialysis

This in vivo technique allows for the measurement of extracellular neurotransmitter concentrations in the brains of freely moving animals, providing a direct assessment of a drug's effect on synaptic monoamine levels.

Methodology:

-

Probe Implantation: A microdialysis probe, which consists of a semi-permeable membrane at its tip, is stereotaxically implanted into a specific brain region of interest (e.g., nucleus accumbens for dopamine).[22]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[22]

-

Sample Collection: Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semi-permeable membrane into the aCSF, driven by the concentration gradient. The resulting fluid, the dialysate, is collected at regular intervals (e.g., every 10-20 minutes).[23]

-

Drug Administration: After a stable baseline of neurotransmitter levels is established, the test cathinone is administered to the animal (e.g., via intraperitoneal injection).

-

Analysis: The concentration of monoamines in the collected dialysate samples is quantified using highly sensitive analytical techniques, most commonly high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry (LC-MS/MS).[24]

-

Data Analysis: Changes in neurotransmitter concentrations are expressed as a percentage of the pre-drug baseline levels, providing a time-course of the drug's neurochemical effect.

Visualizations: Pathways and Workflows

The following diagrams, rendered using the DOT language, illustrate the core mechanisms and experimental procedures described above.

Signaling and Transporter Mechanisms

Caption: Dual mechanisms of cathinone action at the monoamine synapse.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining transporter binding affinity (Ki).

Experimental Workflow: Synaptosomal Uptake Assay

Caption: Workflow for measuring functional uptake inhibition (IC50).

References

- 1. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emerging drugs of abuse: current perspectives on substituted cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 4. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple Ionic Conductances of the Human Dopamine Transporter: The Actions of Dopamine and Psychostimulants | Journal of Neuroscience [jneurosci.org]

- 9. Substituted methcathinones differ in transporter and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substituted cathinone - Wikipedia [en.wikipedia.org]

- 11. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Decoding the Structure of Abuse Potential for New Psychoactive Substances: Structure-Activity Relationships for Abuse-Related Effects of 4-Substituted Methcathinone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 18. kidbdev.med.unc.edu [kidbdev.med.unc.edu]

- 19. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 22. academic.oup.com [academic.oup.com]

- 23. Emerging Trends in in Vivo Neurochemical Monitoring by Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Metabolism of 5-Methylethylone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro metabolism studies on 5-Methylethylone are limited in publicly available scientific literature. This guide is based on the established metabolic pathways of structurally analogous synthetic cathinones, primarily methylone and ethylone, to provide a predictive overview of this compound's biotransformation.

Introduction

This compound (5-ME) is a synthetic cathinone (B1664624), a class of psychoactive substances that has seen a rise in recreational use.[1][2] Understanding the metabolism of these compounds is crucial for toxicological screening, clinical management of intoxications, and drug development. This technical guide provides an in-depth overview of the predicted in vitro metabolism of this compound, drawing upon data from closely related compounds. The primary metabolic pathways for synthetic cathinones involve Phase I and Phase II reactions, mediated predominantly by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), respectively.[3][4][5]

Predicted Metabolic Pathways of this compound

The in vitro metabolism of this compound is expected to proceed through several key pathways, consistent with other methylenedioxy-substituted cathinones.[3][4] These include N-dealkylation, β-ketone reduction, aliphatic hydroxylation, and demethylenation of the methylenedioxy ring, followed by Phase II conjugation.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation and subsequent excretion.

-

N-Dealkylation: The ethyl group attached to the nitrogen atom is a likely site for oxidative dealkylation, resulting in the formation of 5-Methyl-N-methylcathinone (nor-5-Methylethylone).

-

β-Ketone Reduction: The ketone group on the β-carbon of the cathinone structure is susceptible to reduction, leading to the corresponding alcohol metabolite. This reaction can produce diastereomers.

-

Aliphatic Hydroxylation: Hydroxylation can occur at various positions on the alkyl side chain, though it is generally a minor pathway for cathinones.

-

Demethylenation: The methylenedioxy ring can be opened, a common metabolic route for compounds containing this moiety. This is often followed by O-methylation of the resulting catechol.[3][4]

For the related compound methylone, CYP2D6 has been identified as the primary enzyme responsible for its metabolism, with minor contributions from CYP1A2, CYP2B6, and CYP2C19.[6] It is highly probable that these same enzymes are involved in the metabolism of this compound.

Phase II Metabolism

The metabolites formed during Phase I, particularly those with newly formed hydroxyl groups, are expected to undergo Phase II conjugation.

-

Glucuronidation: Hydroxylated metabolites and the alcohol metabolite from β-ketone reduction can be conjugated with glucuronic acid by UGTs to form more water-soluble glucuronides.[3][4]

Data Presentation: Predicted Metabolites of this compound

The following table summarizes the predicted primary metabolites of this compound based on the metabolism of analogous compounds.

| Metabolite | Metabolic Pathway | Enzymes Involved (Predicted) | Notes |

| 5-Methyl-N-methylcathinone | N-De-ethylation | CYP2D6, CYP1A2, CYP2B6, CYP2C19 | Primary amine metabolite. |

| Dihydro-5-methylethylone | β-Ketone Reduction | Carbonyl Reductases | Formation of an alcohol. |

| Hydroxy-5-methylethylone | Aliphatic Hydroxylation | CYPs | Minor metabolite. |

| Dihydroxymethcathinone derivative | Demethylenation | CYPs | Opening of the methylenedioxy ring. |

| Dihydroxymethcathinone-O-methyl derivative | Demethylenation, O-methylation | CYPs, COMT | Further metabolism of the catechol. |

| Glucuronide Conjugates | Glucuronidation | UGTs | Conjugation of hydroxylated metabolites. |

Experimental Protocols

The following are generalized experimental protocols for studying the in vitro metabolism of a novel psychoactive substance like this compound, based on standard methodologies in the field.[7]

Incubation with Human Liver Microsomes (HLMs)

This experiment identifies metabolites formed by Phase I enzymes, primarily CYPs.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ice-cold)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, HLMs, and the this compound solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 60 minutes).

-

Terminate the reaction by adding two volumes of ice-cold acetonitrile to precipitate proteins.

-

Vortex and centrifuge the mixture.

-

Analyze the supernatant by LC-MS/MS.

Incubation with Human Hepatocytes

This experiment allows for the study of both Phase I and Phase II metabolism.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium

-

This compound

-

Acetonitrile (ice-cold)

Procedure:

-

Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol.

-

Allow cells to attach and form a monolayer.

-

Prepare a solution of this compound in the culture medium.

-

Remove the plating medium and add the medium containing this compound.

-

Incubate at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 24 hours).

-

Collect the incubation medium.

-

Terminate enzymatic activity by adding two volumes of ice-cold acetonitrile.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS.

Recombinant CYP Enzyme Phenotyping

This experiment identifies the specific CYP isozymes responsible for the metabolism of this compound.

Materials:

-

This compound

-

Recombinant human CYP enzymes (e.g., CYP2D6, CYP1A2, CYP2B6, CYP2C19, CYP3A4)

-

NADPH regenerating system

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ice-cold)

Procedure:

-

Follow the same procedure as for HLM incubations, but replace HLMs with individual recombinant CYP enzymes.

-

Compare the metabolite formation across the different CYP isozymes to determine the primary contributors.

Visualization of Metabolic Pathways and Workflows

Predicted Metabolic Pathway of this compound

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Studies

Caption: General workflow for in vitro drug metabolism experiments.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. About: this compound [dbpedia.org]

- 3. "In Vitro metabolic profiling of methylenedioxy-substituted synthetic c" by Ya-Ling Yeh, Chin-Lin Hsieh et al. [jfda-online.com]

- 4. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro metabolism and pharmacokinetic studies on methylone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

5-Methylethylone IUPAC name and synonyms

An In-depth Technical Guide to 5-Methylethylone

Disclaimer: this compound is a designer drug and a research chemical. Its pharmacological and toxicological properties are not well-characterized, and it is not approved for human consumption. This document is intended for research, scientific, and drug development professionals only.

Introduction

This compound (also known as 5-ME) is a synthetic cathinone (B1664624) that is structurally related to more well-known compounds such as ethylone (B12757671) and methylone.[1][2] As a member of the phenethylamine (B48288) and cathinone chemical classes, it is presumed to have stimulant, empathogenic, and psychedelic effects.[1][3] However, a significant challenge in the study of this compound is the sparse availability of comprehensive data regarding its specific pharmacological, metabolic, and toxicological profile.[1][2][4] This guide synthesizes the available information and provides a framework for its scientific investigation by presenting its chemical identity, known properties, and plausible experimental methodologies based on related compounds.

Chemical Identity

The nomenclature of this compound can be confusing due to inconsistencies in the literature. Based on its chemical structure, which includes a methyl group on the carbon alpha to the carbonyl group, the correct IUPAC name is based on a "propan-1-one" backbone.

IUPAC Name: 2-(ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one[5][6]

Synonyms:

Physicochemical and Pharmacological Properties

Quantitative data for this compound is limited. The following tables summarize its known physicochemical properties and provide a comparative context for its expected pharmacological profile by including data from the related and better-studied cathinone, methylone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₃ | [2] |

| Molar Mass | 235.283 g·mol⁻¹ | [2][4] |

| Appearance | Solid | [4] |

| Solubility | DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml; PBS (pH 7.2): 1 mg/ml | [4] |

| CAS Number | 1364933-82-3 | [2][4][5] |

Table 2: Pharmacological Profile (Comparative)

| Parameter | This compound | Methylone (for comparison) | Source |

| Mechanism of Action | Presumed monoamine transporter substrate/releaser | Substrate at DAT, NET, and SERT, inducing monoamine release | [3][7][8] |

| Receptor Binding Profile | Data not available | Weak affinity for 5-HT₂ₐ receptors | [9] |

| Pharmacokinetics (Human) | Data not available | Tmax: ~2 hours; T₁/₂: ~6-7 hours (dose-dependent) | [10] |

| Metabolism | Data not available | Primarily metabolized by CYP2D6 to dihydroxymethcathinone and other minor metabolites. | [11] |

| Toxicity | Data not available | Neurotoxic effects have been suggested, particularly on dopamine (B1211576) nerve terminals when co-administered with other stimulants. | [12][13] |

DAT: Dopamine Transporter; NET: Norepinephrine (B1679862) Transporter; SERT: Serotonin (B10506) Transporter.

Experimental Protocols

Due to the lack of published, specific experimental protocols for this compound, the following sections provide detailed, representative methodologies for its synthesis, analysis, and pharmacological characterization based on established procedures for synthetic cathinones.

Synthesis Protocol (Hypothetical)

The synthesis of this compound would likely proceed via a route common for β-keto phenethylamines, starting from 5-methyl-1,3-benzodioxole (B1360083).

Objective: To synthesize 2-(ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one.

Materials:

-

5-methyl-1,3-benzodioxole

-

Propionyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Bromine (Br₂)

-

Ethylamine (B1201723) solution

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Standard laboratory glassware and safety equipment

Procedure:

-

Friedel-Crafts Acylation: To a solution of 5-methyl-1,3-benzodioxole in dry DCM at 0°C, slowly add anhydrous AlCl₃. Stir for 15 minutes, then add propionyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by pouring it over ice and HCl. Separate the organic layer, wash with water and brine, dry over MgSO₄, and evaporate the solvent to yield 1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one.

-

α-Bromination: Dissolve the product from step 1 in a suitable solvent like chloroform (B151607) or acetic acid. Add bromine dropwise while stirring. The reaction progress can be monitored by the disappearance of the bromine color. After the reaction is complete, remove the solvent under reduced pressure to obtain 2-bromo-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one.

-

Amination: Dissolve the α-bromoketone in a solvent like ethanol. Add an excess of ethylamine solution and stir at room temperature for 24 hours.

-

Work-up and Purification: Neutralize the reaction mixture with a saturated NaHCO₃ solution. Extract the product with DCM. Wash the combined organic layers with water, dry over MgSO₄, and concentrate in vacuo. The crude product can be purified by column chromatography or by converting it to its hydrochloride salt. To form the salt, dissolve the freebase in diethyl ether and bubble dry HCl gas through the solution until precipitation is complete. Filter the resulting solid and dry to obtain this compound HCl.

Analytical Protocol: LC-MS/MS

Objective: To identify and quantify this compound in a biological matrix (e.g., plasma).

Materials and Instrumentation:

-

Agilent 1290 Infinity II UHPLC system or equivalent

-

Agilent 6470 Triple Quadrupole LC/MS system or equivalent

-

Poroshell 120 EC-C18 column (or similar)

-

This compound analytical standard and a deuterated internal standard (e.g., this compound-d5)

-

Formic acid, methanol (B129727), water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Strata-X)

-

Centrifuge, evaporator

Procedure:

-

Sample Preparation (SPE): a. To 100 µL of plasma, add 10 µL of the internal standard solution. b. Condition the SPE cartridge with methanol followed by water. c. Load the sample onto the cartridge. d. Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences. e. Elute the analyte with methanol. f. Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

-

LC Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in methanol

-

Gradient: Start at 15% B, ramp to 70% B over 2 minutes, then to 95% B for a column wash, and re-equilibrate at 15% B.

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Dynamic MRM):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Precursor Ion: [M+H]⁺ for this compound (m/z 236.1)

-

Product Ions: At least two product ions should be monitored for confident identification (e.g., fragments corresponding to the loss of the ethylamine side chain). Collision energies must be optimized for each transition.

-

Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Pharmacological Assay Protocol: Monoamine Transporter Uptake Inhibition

Objective: To determine the potency of this compound to inhibit uptake at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

-

HEK-293 cells stably expressing human DAT, NET, or SERT

-

[³H]dopamine, [³H]norepinephrine, and [³H]serotonin

-

This compound test solutions at various concentrations

-

Known transporter inhibitors for positive controls (e.g., mazindol for DAT/NET, imipramine (B1671792) for SERT)

-

Krebs-HEPES buffer

-

Scintillation counter and fluid

Procedure:

-

Cell Plating: Plate the transporter-expressing HEK-293 cells in 96-well plates and grow to confluence.

-

Assay: a. Wash the cells with Krebs-HEPES buffer. b. Pre-incubate the cells for 10 minutes at 25°C with varying concentrations of this compound or the control inhibitor. c. Initiate the uptake by adding the respective radiolabeled monoamine (e.g., [³H]dopamine for DAT cells) at a final concentration of ~20 nM. d. Incubate for a short period (e.g., 5-10 minutes) to measure initial uptake rates. e. Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Measurement: a. Lyse the cells and add scintillation fluid. b. Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: a. Define non-specific uptake in the presence of a high concentration of a known inhibitor. b. Subtract non-specific uptake from all measurements to get specific uptake. c. Plot the percentage of inhibition of specific uptake versus the log concentration of this compound. d. Calculate the IC₅₀ value (the concentration that inhibits 50% of specific uptake) by fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the chemical classification, hypothesized mechanism of action, and an analytical workflow for this compound.

Caption: Logical relationship of this compound to its parent chemical classes.

References

- 1. About: this compound [dbpedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. tripsit.me [tripsit.me]

- 4. chemicalroute.com [chemicalroute.com]

- 5. This compound | C13H17NO3 | CID 112500536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride | C13H18ClNO3 | CID 137699775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic Profiles and Pharmacodynamic Effects for Methylone and Its Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro metabolism and pharmacokinetic studies on methylone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Abuse potential and toxicity of the synthetic cathinones (i.e., “Bath salts”) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 5-Methylethylone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylethylone (5-ME), also known as 5-methyl-βk-MDEA, is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance.[1] As a compound of interest in forensic science, toxicology, and pharmacology, a thorough understanding of its physicochemical properties is paramount for analytical method development, pharmacokinetic studies, and the elucidation of its physiological effects. This technical guide provides an in-depth overview of the solubility of this compound in various solvents, details a generalized experimental protocol for solubility determination, and illustrates its putative mechanism of action at the synaptic level.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing a valuable reference for the preparation of stock solutions and experimental media.

| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Temperature (°C) |

| Dimethylformamide (DMF) | 20 | 0.085 | Not Specified |

| Dimethyl sulfoxide (B87167) (DMSO) | 20 | 0.085 | Not Specified |

| Ethanol | 20 | 0.085 | Not Specified |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 | 0.004 | Not Specified |

Molar solubility was calculated using the molar mass of this compound (235.28 g/mol ).[1]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted "shake-flask" method.[2][3] This method is considered the gold standard for thermodynamic solubility assessment.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid form)

-

Solvent of interest (e.g., water, ethanol, PBS)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[2] The time required for equilibration should be determined empirically by sampling at various time points until the concentration in solution remains constant.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The resulting concentration is the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Putative Signaling Pathway and Mechanism of Action

While the specific pharmacological profile of this compound is not extensively characterized, synthetic cathinones are known to exert their effects by interacting with monoamine transporters.[4][5] These transporters—dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[6][7] Synthetic cathinones can act as either reuptake inhibitors, blocking the transporter and increasing the synaptic concentration of the neurotransmitter, or as releasing agents, promoting the reverse transport of the neurotransmitter out of the presynaptic neuron.[4]

The following diagram illustrates the generalized interaction of a synthetic cathinone like this compound with a presynaptic monoamine transporter.

Figure 1: Putative mechanism of this compound at a monoamine synapse.

This diagram illustrates how this compound is hypothesized to interact with monoamine transporters on the presynaptic neuron. By either blocking the reuptake of neurotransmitters (dopamine, serotonin, or norepinephrine) or promoting their efflux, the concentration of these monoamines in the synaptic cleft increases. This leads to enhanced stimulation of postsynaptic receptors, resulting in the compound's characteristic stimulant and empathogenic effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. who.int [who.int]

- 3. researchgate.net [researchgate.net]

- 4. Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of monoamine transporters: influence of psychostimulants and therapeutic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Novel Psychoactive Substance: A Technical Guide to the Historical Context and Putative Pharmacology of 5-Methylethylone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylethylone (5-methyl-βk-MDEA, 5ME) is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance (NPS).[1][2] Structurally, it is an analog of ethylone (B12757671) and belongs to the phenethylamine, amphetamine, and cathinone chemical classes.[1][2][3] Like many other synthetic cathinones, this compound is presumed to act as a stimulant with empathogenic and psychedelic properties.[1][2][3][4] However, a comprehensive understanding of its pharmacological and toxicological profile remains limited due to a lack of formal scientific investigation.[1][2][3][5] This technical guide provides an in-depth overview of the historical context of this compound's discovery, its putative synthesis, and its likely pharmacological mechanisms based on its structural relationship to other well-characterized synthetic cathinones.

Historical Context of Discovery

The precise date and the specific individual or research group responsible for the first synthesis of this compound are not well-documented in peer-reviewed scientific literature. This is a common characteristic of many NPS, which often originate in clandestine laboratories or are first described in patent literature without subsequent pharmacological investigation.

The foundational chemistry for synthesizing substituted cathinones has been established for decades. For instance, a patent filed in the 1960s by Boehringer Ingelheim described the synthesis of a series of substituted phenyl-α-amino ketones, the chemical class to which this compound belongs. This indicates that the chemical knowledge to create such compounds existed long before their emergence as NPS.

This compound is a structural analog of ethylone. The synthesis of ethylone and other related cathinones is often based on established organic chemistry principles, such as the alpha-bromination of a substituted propiophenone (B1677668) followed by amination. It is highly probable that the synthesis of this compound follows a similar pathway.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one | [6] |

| Molecular Formula | C13H17NO3 | [5][6] |

| Molecular Weight | 235.28 g/mol | [6] |

| CAS Number | 1364933-82-3 | [2][5] |

| Appearance | White powder/solid | [5] |

Putative Synthesis Protocol

While the specific synthesis of this compound has not been published in detail, a plausible synthetic route can be inferred from the well-documented synthesis of its close structural analog, ethylone.[7] The proposed pathway involves two main steps:

-

Alpha-bromination of 1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one.

-

Reaction of the alpha-bromo ketone with ethylamine (B1201723).

A detailed, hypothetical experimental protocol is provided below.

Experimental Protocol: Hypothetical Synthesis of this compound

Step 1: Synthesis of 2-bromo-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one

-

To a solution of 1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one in a suitable solvent (e.g., diethyl ether or dichloromethane), add elemental bromine dropwise at 0°C with constant stirring.

-

The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude alpha-bromo ketone.

Step 2: Synthesis of this compound

-

The crude 2-bromo-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF).

-

An excess of ethylamine is added to the solution, and the mixture is stirred at room temperature for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is evaporated, and the residue is taken up in a non-polar organic solvent and washed with water to remove the ethylamine hydrobromide salt.

-

The organic layer is dried, and the solvent is removed to yield crude this compound.

-

The crude product can be further purified by column chromatography or by forming the hydrochloride salt and recrystallizing from a suitable solvent system.

Putative Pharmacological Profile and Signaling Pathways

Due to the scarcity of specific pharmacological data for this compound, its mechanism of action is inferred from its structural similarity to other synthetic cathinones like methylone and ethylone.[4][8] These compounds are known to act as monoamine transporter inhibitors and/or releasing agents.[8]

It is hypothesized that this compound interacts with the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. This neurochemical effect is believed to mediate the stimulant and empathogenic effects reported by users.

In Vitro Data for Related Synthetic Cathinones

The following table summarizes the in vitro activities of cathinones structurally related to this compound to provide a comparative context for its expected pharmacological profile.

| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | Reference |

| Methylone | 147 ± 15 | 210 ± 29 | 165 ± 21 | [8] |

| Ethylone | 218 ± 23 | 473 ± 51 | 352 ± 38 | [8] |

| Mephedrone | 127 ± 11 | 491 ± 45 | 238 ± 27 | [8] |

| MDMA | 345 ± 31 | 1080 ± 98 | 246 ± 22 | [8] |

IC50 values represent the concentration of the drug required to inhibit 50% of the transporter activity.

Anecdotal Quantitative User Reports

The following dosage information for this compound has been reported anecdotally by users. This data is not from controlled clinical studies and should be interpreted with caution.

| Route of Administration | Light Dose | Common Dose | Strong Dose |

| Oral | 50-100 mg | 100-250 mg | 250-400 mg+ |

| Insufflated | 30-60 mg | 60-150 mg | 150-300 mg+ |

Source: TripSit.Me[4]

Visualizations

Logical Relationship of this compound to its Precursors and Analogs

Caption: Putative synthesis pathway and classification of this compound.

Putative Signaling Pathway of this compound

Caption: Hypothesized mechanism of action of this compound at the synapse.

Conclusion

This compound represents a significant challenge for public health and forensic science due to the limited availability of scientific data. This guide has synthesized the available information to provide a historical context for its emergence and a plausible framework for its synthesis and pharmacological action. The provided protocols and pathways are based on inferences from closely related analogs and should be considered hypothetical until rigorously validated by experimental studies. Further research is imperative to fully characterize the pharmacology, toxicology, and metabolic fate of this compound to better understand its potential risks to human health.

References

- 1. About: this compound [dbpedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ramidachem.com [ramidachem.com]

- 4. tripsit.me [tripsit.me]

- 5. chemicalroute.com [chemicalroute.com]

- 6. This compound | C13H17NO3 | CID 112500536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Identification of polymorphism in ethylone hydrochloride: synthesis and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 5-Methylethylone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 5-Methylethylone, a synthetic cathinone (B1664624). The methodologies outlined are based on established analytical techniques and are intended to guide researchers in developing and implementing robust detection assays.

Introduction

This compound (5-ME) is a psychoactive substance belonging to the synthetic cathinone class. As a compound of interest in forensic toxicology, clinical chemistry, and drug development, accurate and sensitive analytical methods for its detection and quantification are crucial. This document details protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most widely used techniques for the analysis of synthetic cathinones in various biological matrices.

Analytical Methods

The primary methods for the detection and quantification of this compound include GC-MS and LC-MS/MS. These techniques offer high sensitivity and selectivity, which are essential for the analysis of complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound. Derivatization is often employed to improve the chromatographic properties of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method that is particularly well-suited for the analysis of non-volatile and thermally labile compounds in complex matrices. It often requires less sample preparation compared to GC-MS.[1][2]

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of synthetic cathinones, including compounds structurally similar to this compound. These values can serve as a benchmark for method development and validation.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |

| GC-MS | Urine | 5 ng/mL | 20 ng/mL | 82.34 - 104.46% | [3] |

| GC-MS | Blood | 0.01 µg/mL | 0.01 µg/mL | 76.3 - 93.6% | [4] |

| LC-MS/MS | Urine | Not Specified | 1 ng/mL - 10 ng/mL | Not Specified | [5][6] |

| LC-MS/MS | Plasma | Not Specified | Not Specified | Not Specified | [1] |

Experimental Protocols

GC-MS Protocol for this compound in Urine

This protocol describes a general procedure for the extraction and analysis of this compound from urine samples.

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 1 mL of urine, add an internal standard.

-

SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing with methanol (B129727) followed by deionized water and a buffer solution.

-

Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with deionized water, followed by an acidic buffer, and then a solvent like methanol to remove interferences.

-

Elution: Elute the analyte from the cartridge using an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis. Derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFAA) can be performed at this stage to improve analyte stability and chromatographic performance.

4.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[3][4]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program: Initial temperature of 60°C held for 1 minute, then ramped to 280°C at a rate of 20°C/min, and held for 10 minutes.[4]

-

Mass Spectrometer: Agilent MS detector or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.

LC-MS/MS Protocol for this compound in Blood/Plasma

This protocol provides a general method for the analysis of this compound in blood or plasma samples.

4.2.1. Sample Preparation: Protein Precipitation

-

Sample Measurement: Take 100 µL of plasma or whole blood.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition.

4.2.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Shimadzu, Agilent, or Waters LC system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[1]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components. For example, starting at 5% B, increasing to 95% B over several minutes, holding, and then returning to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound need to be determined by direct infusion of a standard solution.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Caption: GC-MS analysis workflow for this compound in urine.

Caption: LC-MS/MS analysis workflow for this compound in blood/plasma.

References

- 1. lcms.cz [lcms.cz]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. Determination of Synthetic Cathinones in Urine Using Gas Chromatography-Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. mdpi.com [mdpi.com]

- 6. A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of 5-Methylethylone in Forensic Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive and robust method for the analysis of 5-Methylethylone, a synthetic cathinone (B1664624), using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation, including liquid-liquid extraction and derivatization, as well as optimized GC-MS instrument parameters for the sensitive and selective quantification of this compound in forensic samples. This document provides a foundational methodology for laboratories involved in the analysis of novel psychoactive substances.

Introduction

This compound (2-(ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one) is a synthetic cathinone and a structural analog of ethylone, possessing stimulant, empathogen, and psychedelic properties.[1][2] As with many novel psychoactive substances (NPS), the analysis of this compound presents challenges due to the presence of isomers and the potential for thermal degradation. Gas chromatography-mass spectrometry is a widely utilized technique in forensic toxicology for the identification and quantification of such compounds due to its high resolving power and sensitivity.[3] However, the polar nature of the secondary amine in this compound can lead to poor peak shape and thermal instability during GC analysis. Derivatization is often employed to improve the chromatographic behavior of cathinones.[4] This application note provides a detailed protocol for the analysis of this compound, including a derivatization step to enhance its volatility and stability.

Experimental Protocol

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Methamphetamine-d5)

-

Methanol (HPLC grade)

-

Ethyl acetate (B1210297) (GC grade)

-

Pentafluoropropionic anhydride (B1165640) (PFPA)

-

Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

-

Phosphate (B84403) buffer (pH 7.4)

-

Deionized water

-

Screw-cap glass test tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Sample Preparation

-

Sample Collection: Collect 1 mL of the sample (e.g., urine, plasma, or dissolved seized material) in a screw-cap glass test tube.

-

Internal Standard Addition: Spike the sample with a known concentration of the internal standard.

-

Extraction:

-

Add 1 mL of phosphate buffer (pH 7.4) to the sample.

-

Add 3 mL of ethyl acetate.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean test tube.

-

-

Derivatization:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Add 50 µL of ethyl acetate and 50 µL of PFPA to the dried extract.

-

Cap the tube tightly and heat at 70°C for 20 minutes.

-

After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

-

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-